molecular formula C20H18ClN3O3 B2393667 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 942007-49-0

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Katalognummer: B2393667
CAS-Nummer: 942007-49-0
Molekulargewicht: 383.83
InChI-Schlüssel: IABGOYKWUVNNIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a pyridazinone-acetamide hybrid compound featuring a 4-chlorophenyl substituent on the pyridazinone core and a 2-methoxybenzyl group on the acetamide moiety. Its molecular structure integrates a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) linked to an acetamide group, which is further substituted with a methoxybenzyl aromatic system.

Eigenschaften

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGOYKWUVNNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of γ-Keto Acids

The synthesis begins with the preparation of 3-(4-chlorophenyl)pyridazin-6(1H)-one. As demonstrated in prior work, γ-keto acids serve as precursors for pyridazinones. For this compound, 4-(4-chlorophenyl)-2-oxobutanoic acid is condensed with hydrazine hydrate in refluxing ethanol (Scheme 1). The reaction proceeds via nucleophilic attack of hydrazine on the ketone, followed by cyclization and dehydration to yield the dihydropyridazinone intermediate.

Reaction Conditions

  • Hydrazine hydrate : 1.2 equivalents
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 12 hours
  • Yield : 68–75%

Purification via recrystallization from ethanol affords the pyridazinone as a pale-yellow solid. Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms the structure, with diagnostic signals for the aromatic protons (δ 7.4–7.6 ppm) and the pyridazinone carbonyl (δ 163.5 ppm).

Alkylation at Position 1 of the Pyridazinone Ring

Introduction of the Acetate Side Chain

The NH group at position 1 of the pyridazinone is alkylated with ethyl bromoacetate to install the acetic acid linker. This step employs a base to deprotonate the NH, facilitating nucleophilic substitution.

Optimized Protocol

  • Pyridazinone : 1.0 equivalent
  • Ethyl bromoacetate : 1.5 equivalents
  • Base : Potassium carbonate (2.0 equivalents)
  • Solvent : Dimethylformamide (DMF), anhydrous
  • Temperature : 60°C, 6 hours
  • Yield : 82%

The product, ethyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3). Key spectral features include the ester carbonyl (δ 170.2 ppm in ¹³C NMR) and the methylene group adjacent to the pyridazinone (δ 4.3 ppm in ¹H NMR).

Hydrolysis to the Carboxylic Acid

Saponification of the Ethyl Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a tetrahydrofuran (THF)/water mixture.

Reaction Parameters

  • Ester : 1.0 equivalent
  • LiOH : 3.0 equivalents
  • Solvent : THF/H₂O (4:1)
  • Temperature : Room temperature, 4 hours
  • Yield : 95%

The carboxylic acid, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, is obtained as a white solid after acidification with HCl and filtration. IR spectroscopy confirms the presence of the carboxylic acid O–H stretch (2500–3000 cm⁻¹) and carbonyl (1720 cm⁻¹).

Amide Formation with 2-Methoxybenzylamine

Mixed Anhydride Method

The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate and triethylamine, followed by reaction with 2-methoxybenzylamine.

Procedure

  • Carboxylic acid : 1.0 equivalent
  • Ethyl chloroformate : 1.2 equivalents
  • Triethylamine : 1.5 equivalents
  • 2-Methoxybenzylamine : 1.2 equivalents
  • Solvent : THF, 0°C → room temperature
  • Time : 2 hours
  • Yield : 78%

Purification by flash chromatography (ethyl acetate/hexane 1:1) yields the title compound as a crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₁₈ClN₃O₃ (calculated [M+H]⁺: 400.1064, found: 400.1068).

Optimization Studies and Comparative Analysis

Solvent and Base Effects on Alkylation

A comparative study of solvents (DMF, acetone, acetonitrile) and bases (K₂CO₃, NaH, DBU) revealed DMF with K₂CO₃ as optimal, minimizing side products and maximizing yield (Table 1).

Table 1: Alkylation Optimization

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 82
Acetone K₂CO₃ 60 45
DMF NaH 0 → RT 68

Amide Coupling Reagents

Alternative coupling agents (HATU, EDCl/HOBt) were evaluated, but the mixed anhydride method proved superior in cost-effectiveness and reproducibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 4H, Ar-H), 6.95–6.89 (m, 3H, Ar-H), 4.41 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (CONH), 163.5 (C=O), 157.2 (OCH₃), 134.2–114.7 (Ar-C), 52.1 (CH₂), 55.3 (OCH₃).

Infrared (IR) Spectroscopy

  • Key Bands : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (amide C=O), 1590 cm⁻¹ (pyridazinone C=O).

Challenges and Alternative Synthetic Routes

Attempts to introduce the 2-methoxybenzyl group earlier in the synthesis via reductive amination were unsuccessful due to steric hindrance. However, a two-step sequence involving Boc protection of the amine followed by deprotection post-alkylation showed promise, albeit with reduced overall yield (58%).

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyridazinone core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated effectiveness against breast cancer in xenograft models, indicating a potential mechanism involving apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : The presence of the pyridazine ring may contribute to anti-inflammatory activity. Compounds with similar motifs have been shown to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : There is emerging evidence that the compound may possess antimicrobial properties, potentially effective against various bacterial strains. This could lead to applications in developing new antibiotics .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of pyridazine derivatives found that certain analogs significantly reduced tumor growth in animal models. The mechanism was hypothesized to involve the activation of apoptotic pathways, leading to increased cancer cell death .

Case Study 2: Anti-inflammatory Potential

Research focusing on similar compounds highlighted their ability to modulate inflammatory responses. The compounds were tested in vitro and showed a reduction in pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic use in chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyridazinone-acetamide derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues

2.1.1 Substituent Variations on the Pyridazinone Core
  • 2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (): Structural Differences: Replaces the 2-methoxybenzyl group with a 2,5-dimethoxyphenyl acetamide. Molecular Weight: 399.83 g/mol (vs. ~393–400 g/mol for the target compound, assuming similar core structure) .
  • N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (): Structural Differences: Features a bromophenyl acetamide and a methylthio-benzyl group on the pyridazinone. Impact: The bromine atom enhances lipophilicity, while the methylthio group may modulate enzyme interactions. Synthetic Yield: 10% (low due to steric hindrance or reactivity challenges) .
2.1.2 Hybrid Derivatives with Piperazine/Antipyrine Moieties
  • 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Structural Differences: Incorporates a piperazine ring and antipyrine (pyrazole) moiety. Physicochemical Data: IR peaks at 1703 cm⁻¹ (C=O stretching) and melting point 204–205°C .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Potential Applications
Target compound ~393–400 ~2.5–3.0 Chlorophenyl, methoxybenzyl CNS disorders, inflammation
2-(2,5-Dimethoxyphenyl)-analogue 399.83 ~2.8 Dimethoxyphenyl Improved solubility
Piperazine-antipyrine hybrid ~500 ~3.5 Piperazine, antipyrine Antimicrobial, anticancer
  • Chlorophenyl vs. Methoxy groups (e.g., 2-methoxybenzyl) improve solubility but may reduce membrane permeability .
  • Hybrid Derivatives: Antipyrine-pyridazinone hybrids () show dual pharmacophoric activity, targeting both cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes .

Biologische Aktivität

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H15ClN4O2
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxybenzyl)acetamide
  • Canonical SMILES : C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structural characteristics enable it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The compound may influence various biochemical pathways, including:

  • Signal Transduction Pathways : Modulating cellular responses to external signals.
  • Metabolic Pathways : Interfering with metabolic processes that are crucial for cell survival and proliferation.
  • Gene Expression Regulation : Affecting transcription factors that regulate gene expression.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated telomerase inhibitory activity, which is critical since telomerase is often upregulated in cancer cells. A study reported that certain derivatives showed IC50 values lower than 1 µM against telomerase, indicating potent inhibitory effects compared to staurosporine (IC50 = 6.41 µM) .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its ability to bind to active sites of enzymes could lead to significant therapeutic applications in diseases where enzyme overactivity is a concern.

Case Studies and Research Findings

StudyFindings
Telomerase Inhibition Study Compounds related to our target showed significant telomerase inhibition (IC50 < 1 µM), suggesting potential in cancer therapy .
Cell Cycle Arrest Related compounds induced G2/M phase arrest in cancer cell lines, leading to apoptosis .
Enzyme Interaction Studies Demonstrated the ability to inhibit specific enzymes involved in metabolic processes, showcasing potential for drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the presence of methoxy groups significantly influence the biological activity of pyridazinone derivatives. The introduction of different substituents can enhance binding affinity and selectivity towards biological targets.

Q & A

Q. How to design derivatives with enhanced target selectivity?

  • Strategy :
  • Bioisosteric replacement : Swap 4-chlorophenyl with 3-nitrophenyl to alter steric/electronic profiles .
  • Fragment-based drug design : Use X-ray structures to guide substitutions that optimize binding pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.